CL075

TLR8 agonism reporter assay NF-κB activation

CL075 (3M002) is a thiazoloquinolone-derived selective TLR8 agonist—structurally and functionally distinct from imidazoquinoline-based agonists (Imiquimod, Resiquimod, CL097). Its unique scaffold confers exclusive hTLR8 selectivity without mouse TLR8 cross-reactivity, enabling species-specific innate immunity studies. CL075 uniquely primes human neutrophil ROS production via p47phox Ser345 phosphorylation and Pin1 activation—a phenotype unattainable with TLR7-selective agonists. Combined with Poly(I:C), CL075 generates Th1-polarizing DCs secreting high IL-12(p70), critical for anti-tumor vaccine manufacturing. With superior adjuvant potency over TLR7 agonists in driving antigen-specific IgG2a and IFN-γ responses in vivo, CL075 is the definitive tool for TLR8-specific immunology research.

Molecular Formula C13H13N3S
Molecular Weight 243.33 g/mol
CAS No. 256922-53-9
Cat. No. B1669137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL075
CAS256922-53-9
SynonymsCL-075;  CL-075;  CL075.
Molecular FormulaC13H13N3S
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N
InChIInChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15)
InChIKeyNFYMGJSUKCDVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CL075 (CAS 256922-53-9) | Selective TLR8 Agonist for Innate Immunity and Vaccine Adjuvant Research


CL075 (3M002) is a thiazoloquinolone-derived synthetic small molecule that functions as a selective agonist of Toll-like receptor 8 (TLR8) with immunostimulatory activity [1]. As a member of the synthetic heterocyclic TLR7/8 agonist class, CL075 is structurally distinct from the imidazoquinoline-based agonists such as Imiquimod (R837), Resiquimod (R848), and CL097 (3M001) [2]. CL075 activates MyD88-dependent signaling, triggering NF-κB and IRF7 pathways to induce the production of inflammatory cytokines and type I interferons . The compound is supplied as a solid with purity ≥98% (HPLC) and demonstrates solubility in DMSO but is insoluble in water .

CL075 (CAS 256922-53-9) | Why Generic Substitution with Imidazoquinolines or Other TLR7/8 Agonists Fails


Generic substitution among TLR7/8 agonists is not scientifically valid due to substantial variations in receptor selectivity, functional potency, and downstream immune polarization driven by subtle structural differences. CL075 belongs to the thiazoloquinolone scaffold class, whereas many commonly used agonists such as Imiquimod, Resiquimod, Gardiquimod, and CL097 are imidazoquinoline derivatives [1]. Relatively modest structural changes among these molecules result in major variation in TLR7 and/or TLR8 activity and species-specific responses [2]. Furthermore, CL075 does not activate mouse TLR8, whereas its effect on human TLR8 is well-characterized [3]. The resulting differences in cytokine profiles—particularly the balance of TNF-α, IL-12, and type I IFNs—directly impact downstream immunological outcomes such as Th1 polarization, making each agonist a distinct research tool rather than an interchangeable reagent [4].

CL075 (CAS 256922-53-9) | Quantified Differentiation Versus Key Comparators


CL075 vs. CL097 | Comparative TLR8 Potency in Human TLR8 Reporter Assays

CL075 demonstrates superior potency as a human TLR8 (hTLR8) agonist compared to the imidazoquinoline derivative CL097. In standardized HEK-Blue reporter cell assays, CL097 is a less potent hTLR8 agonist than CL075 [1].

TLR8 agonism reporter assay NF-κB activation

CL075 vs. Loxoribine | Functional Priming of Neutrophil NADPH Oxidase

The selective TLR8 agonist CL075 induces dramatic functional priming of human neutrophils that is not observed with the selective TLR7 agonist loxoribine. CL075 induced a dramatic increase of fMLF-stimulated NOX2 activation, whereas loxoribine failed to induce any priming effect [1]. This functional difference is mediated through TLR8-specific signaling involving p38MAPK and ERK1/2 phosphorylation and p47phox activation [1].

neutrophil priming ROS production NOX2 activation

CL075 vs. TLR7 Agonist | Enhanced Vaccine Adjuvant Activity for HBsAg

In head-to-head in vivo comparisons, the TLR8 agonist CL075 demonstrated more potent adjuvant effects than a TLR7 agonist in enhancing Hepatitis B surface antigen (HBsAg) immunogenicity. CL075 stimulated inflammatory monocyte-derived cells to become potent antigen-presenting dendritic cells (DCs) that augmented HBsAg-specific T cell proliferation [1]. When HBsAg mixed with CL075 was injected intramuscularly into mice, more monocyte-derived DCs carried antigens into draining lymph nodes and spleens compared to alum adjuvant, and specific IgG2a antibodies were significantly increased [1].

vaccine adjuvant HBsAg immunogenicity Th1 polarization

CL075 (CAS 256922-53-9) | Optimal Research and Industrial Use Cases Based on Differentiated Evidence


Selective Activation of Human TLR8-Dependent NF-κB and IRF Pathways

Utilize CL075 in HEK-Blue™ or HEK-Dual™ hTLR8 reporter cell lines to selectively activate TLR8-dependent NF-κB and IRF signaling [1]. CL075 is more potent in activating the hTLR8-dependent IRF pathway than hTLR7 [1], providing a window for studying TLR8-specific downstream gene expression without confounding TLR7 activation. Working concentrations range from 0.1–5 μg/mL for hTLR8 [1].

Ex Vivo Maturation of Th1-Polarizing Human Dendritic Cells for Vaccine Development

Employ CL075 in combination with the TLR3 agonist Poly(I:C) to generate 3-day mature monocyte-derived dendritic cells that secrete high levels of IL-12(p70), show strong chemotaxis to CCR7 ligands, and effectively polarize CD4+ and CD8+ T cells to secrete IFN-γ [2]. This optimized maturation protocol yields DCs with superior capacity to activate NK cells and induce T cell-mediated cytotoxicity, making CL075 a critical component for DC-based anti-tumor or anti-pathogen vaccine manufacturing [2].

Functional Studies of Human Neutrophil Priming and NADPH Oxidase Activation

Apply CL075 to investigate TLR8-specific priming of human neutrophils for enhanced ROS production. CL075 uniquely induces phosphorylation of p47phox on Ser345 via p38MAPK activation and stimulates the proline isomerase Pin1, leading to potentiated fMLF-induced superoxide production [3]. This functional outcome is not observed with TLR7-selective agonists, making CL075 the definitive tool for studies of TLR8-mediated neutrophil effector functions in host defense and inflammatory disorders [3].

In Vivo Vaccine Adjuvant Studies Requiring Enhanced Antigen Trafficking and Th1 Responses

Formulate CL075 with recombinant protein antigens (e.g., HBsAg) for intramuscular injection in murine models to enhance monocyte-derived DC recruitment to draining lymph nodes and spleen, increase antigen-specific IgG2a titers, and augment IFN-γ production by splenocytes [4]. CL075 demonstrates superior adjuvant potency compared to TLR7 agonists in these parameters [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL075

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.